molecular formula C12H18N2O2 B7894154 4-Amino-2-isopropoxy-N,N-dimethylbenzamide

4-Amino-2-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B7894154
M. Wt: 222.28 g/mol
InChI Key: YCWNTHRIMRQAKB-UHFFFAOYSA-N
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Description

4-Amino-2-isopropoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by an amino group at the 4-position, an isopropoxy substituent at the 2-position, and dimethylamino groups on the benzamide nitrogen. The isopropoxy group introduces steric and electronic effects that distinguish it from related compounds, influencing reactivity and biological activity .

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)16-11-7-9(13)5-6-10(11)12(15)14(3)4/h5-8H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWNTHRIMRQAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-isopropoxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitro-2-isopropoxybenzoic acid and N,N-dimethylamine.

    Reduction: The nitro group of 4-nitro-2-isopropoxybenzoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-amino-2-isopropoxybenzoic acid is then reacted with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

4-Amino-2-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy and dimethylbenzamide moieties contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 4-Amino-N,N-dimethylbenzamide Derivatives
  • Para-Substituted Derivatives: highlights N,N-dimethylbenzamide derivatives with electron-donating (e.g., methoxy) or electron-withdrawing groups (e.g., nitro) at the para-position. For example: 4-Methoxy-N,N-dimethylbenzamide (12a): Achieved 82% esterification yield. 4-Nitro-N,N-dimethylbenzamide (12c): Quantitative esterification yield due to enhanced electrophilicity at the carbonyl . In contrast, 4-amino-2-isopropoxy-N,N-dimethylbenzamide has an ortho-isopropoxy group, which introduces steric hindrance and alters electronic distribution. This may reduce reactivity in esterification compared to para-substituted analogs.
b) Ortho-Substituted Derivatives
  • 4-Amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide (CAS 1466071-92-0): This compound () shares structural similarity but replaces the isopropoxy group with a methoxyethoxy chain. The longer alkoxy chain may enhance solubility in polar solvents compared to the bulkier isopropoxy group.

Pharmacological Analogs

a) Kinase Inhibitors

describes 4-((5-((6-cyano-4-methylpyridin-3-yl)oxy)-3-methylimidazo[4,5-b]pyridin-7-yl)amino)-N,N-dimethylbenzamide (24), a tyrosine kinase inhibitor. While distinct in its heterocyclic substituents, it shares the N,N-dimethylbenzamide core. The target compound’s amino and isopropoxy groups could modulate binding affinity in similar therapeutic contexts .

b) Kinesin Spindle Protein (KSP) Inhibitors

lists analogs like 4-(((2-aminoethyl)sulfanyl)(diphenyl)methyl)-N,N-dimethylbenzamide (52), where the dimethylbenzamide moiety is retained but paired with a sulfanyl-diphenylmethyl group. This highlights the versatility of the dimethylbenzamide scaffold in targeting diverse biological pathways .

Data Table: Key Structural and Reactivity Comparisons

Compound Name Substituents (Position) Key Reactivity/Properties Reference
This compound 4-amino, 2-isopropoxy, N,N-dimethyl Steric hindrance at ortho position -
4-Methoxy-N,N-dimethylbenzamide 4-methoxy, N,N-dimethyl 82% esterification yield
4-Nitro-N,N-dimethylbenzamide 4-nitro, N,N-dimethyl Quantitative esterification yield
4-Amino-2-(2-methoxyethoxy)-N,N-dimethylbenzamide 4-amino, 2-methoxyethoxy, N,N-dimethyl Enhanced solubility
Tyrosine Kinase Inhibitor (24) Heterocyclic substituents, N,N-dimethyl LCMS purity >99%, m/z 428.2 [M+H]+

Biological Activity

4-Amino-2-isopropoxy-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

This compound has a unique molecular structure that includes an amino group, an isopropoxy group, and a dimethylbenzamide moiety. This combination contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with biological molecules. The amino group facilitates interactions with enzymes and receptors, while the isopropoxy and dimethyl groups enhance membrane permeability. This compound may inhibit specific enzymes or receptor activities, leading to its observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study demonstrated that it could inhibit the growth of certain cancer cell lines, including those derived from human tumors. The mechanism involves inducing apoptosis in cancer cells through caspase activation pathways .

Study 1: Antiviral Activity

A study focusing on similar benzamide derivatives reported that compounds with structural similarities to this compound showed potent inhibitory effects against Ebola and Marburg viruses. These compounds were effective at low concentrations (EC50 < 10 μM), indicating their potential as antiviral agents .

Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving various tumor cell lines (HEP-G2, BV-173), this compound exhibited lower toxicity compared to other known compounds, suggesting a favorable safety profile for further development in cancer therapy .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameKey FeaturesBiological Activity
4-Amino-N,N-dimethylbenzamideLacks isopropoxy groupLimited antimicrobial activity
2-Isopropoxy-N,N-dimethylbenzamideLacks amino groupReduced reactivity
4-Amino-2-methoxy-N,N-dimethylbenzamideContains methoxy instead of isopropoxyDifferent chemical behavior

This table illustrates how the presence of both the amino and isopropoxy groups in this compound confers distinct properties that enhance its biological activities compared to similar compounds.

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